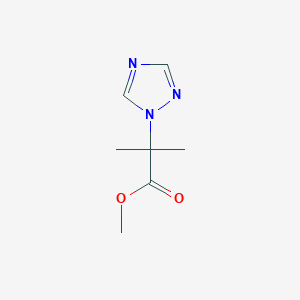

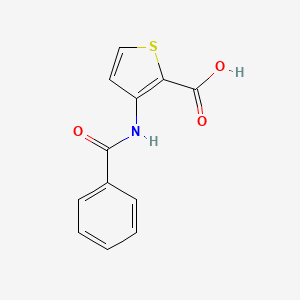

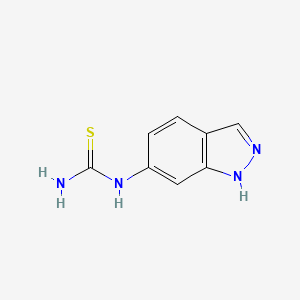

![molecular formula C13H14F3NO5 B1303765 2-[(叔丁氧羰基)氨基]-5-(三氟甲氧基)苯甲酸 CAS No. 220107-35-7](/img/structure/B1303765.png)

2-[(叔丁氧羰基)氨基]-5-(三氟甲氧基)苯甲酸

描述

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, commonly referred to as Btb-TFMA, is an important organic compound used in various scientific research applications. Btb-TFMA has been extensively studied in recent years due to its unique properties and potential applications in the laboratory.

科学研究应用

相关化合物的降解过程

一项研究重点介绍了尼替西农的降解过程,尼替西农是一种具有与本品相似的三氟甲氧基的化合物。该研究采用 LC-MS/MS 来确定尼替西农在各种条件下的稳定性和识别降解产物,有助于更好地了解其医学应用的风险和益处 (Barchańska 等人,2019 年)。

抗氧化和微生物活性

对天然羧酸的研究(与本品具有相同的官能团)揭示了它们的生物活性。这些化合物,包括苯甲酸衍生物,表现出多种抗氧化、抗菌和细胞毒活性,为其潜在的研究和治疗应用提供了见解 (Godlewska-Żyłkiewicz 等人,2020 年)。

对肠道功能的调节作用

苯甲酸与本品的化学结构密切相关,被研究其对肠道功能的影响,包括消化、吸收和屏障功能。在食品和饲料中的应用以及通过适当水平改善肠道健康突出了了解此类化合物的生物学影响的重要性 (Mao 等人,2019 年)。

药代动力学分析

一项关于苯甲酸的研究提供了跨不同物种的综合生理药代动力学分析,对饮食暴露和种间不确定性有影响。此类研究有助于理解类似化合物的代谢和剂量学变化 (Hoffman & Hanneman,2017 年)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTVYIKYCQGZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

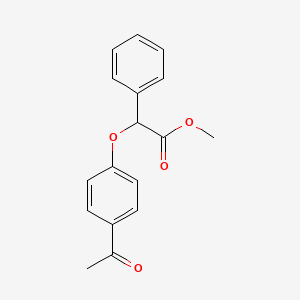

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

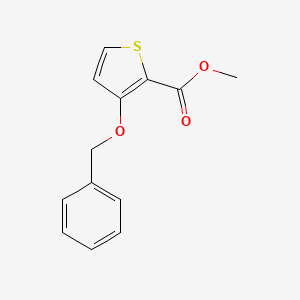

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

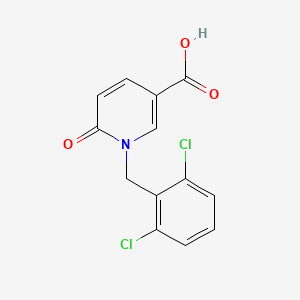

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)

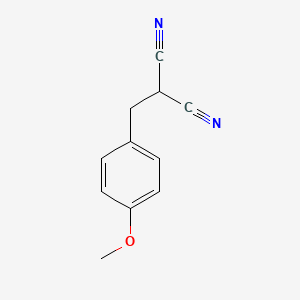

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

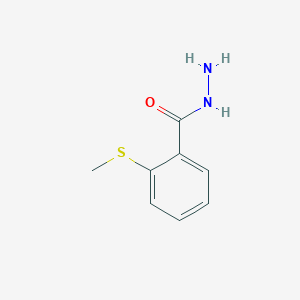

![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)